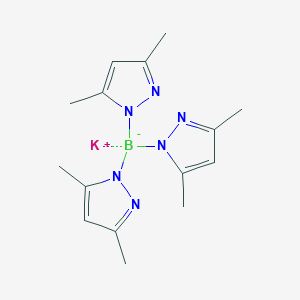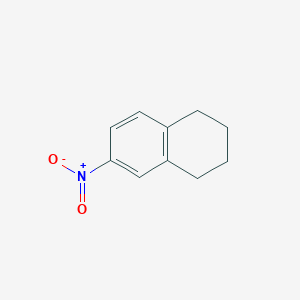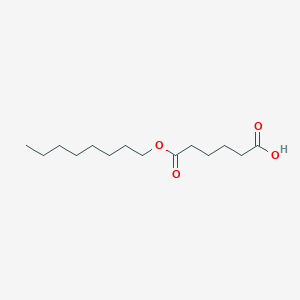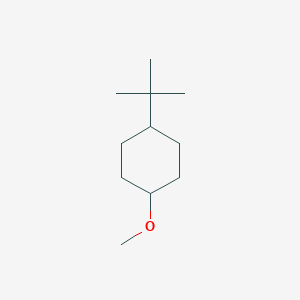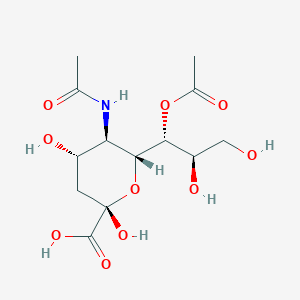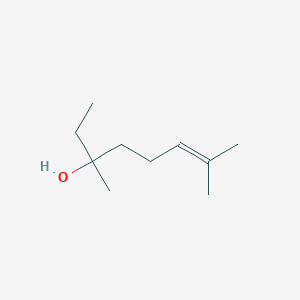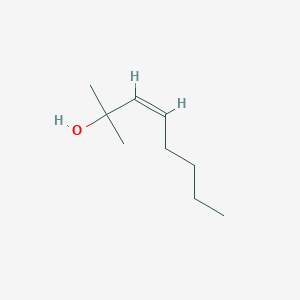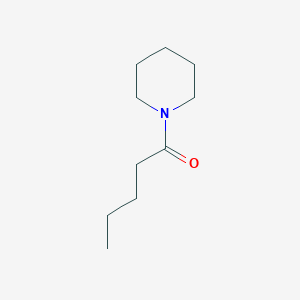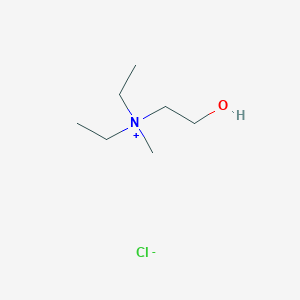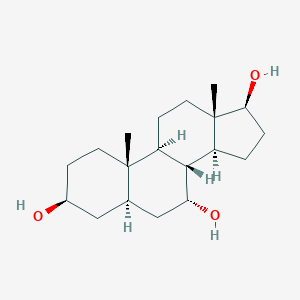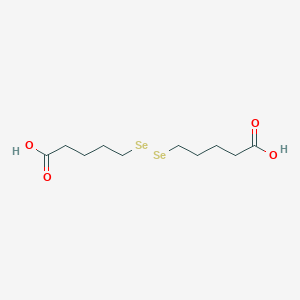
Diselenodi-n-valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diselenodi-n-valeric acid (DV) is a synthetic organic compound with a molecular formula of C5H9O2Se2. It is a derivative of valeric acid, which is a saturated fatty acid. DV is a member of the selenocarboxylic acid family, which has gained significant attention due to its potential therapeutic applications.
科学的研究の応用
Diselenodi-n-valeric acid has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, antitumor, and antimicrobial properties. Diselenodi-n-valeric acid has been used in various scientific research applications, including:
1. Antioxidant activity: Diselenodi-n-valeric acid has been shown to possess potent antioxidant activity. It can scavenge free radicals and prevent oxidative damage to cells.
2. Antitumor activity: Diselenodi-n-valeric acid has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
3. Antimicrobial activity: Diselenodi-n-valeric acid has been shown to possess antimicrobial activity against various bacterial and fungal strains.
作用機序
The mechanism of action of Diselenodi-n-valeric acid is not fully understood. However, it is believed that Diselenodi-n-valeric acid exerts its therapeutic effects by modulating various signaling pathways in cells. Diselenodi-n-valeric acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Diselenodi-n-valeric acid has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
生化学的および生理学的効果
Diselenodi-n-valeric acid has been shown to exert various biochemical and physiological effects. It has been shown to:
1. Increase the expression of antioxidant and detoxification enzymes.
2. Inhibit the growth of cancer cells and induce apoptosis.
3. Reduce inflammation.
4. Improve insulin sensitivity.
5. Improve cognitive function.
実験室実験の利点と制限
Diselenodi-n-valeric acid has several advantages and limitations for lab experiments. The advantages include:
1. High purity and yield can be achieved through optimized synthesis methods.
2. Diselenodi-n-valeric acid has potent antioxidant, antitumor, and antimicrobial properties.
3. Diselenodi-n-valeric acid can modulate various signaling pathways in cells.
The limitations of Diselenodi-n-valeric acid for lab experiments include:
1. The synthesis process requires careful handling of chemicals due to their hazardous nature.
2. The mechanism of action of Diselenodi-n-valeric acid is not fully understood.
3. Diselenodi-n-valeric acid may have off-target effects that need to be carefully evaluated.
将来の方向性
Diselenodi-n-valeric acid has shown promising results in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some future directions for research on Diselenodi-n-valeric acid include:
1. Investigating the potential of Diselenodi-n-valeric acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Studying the pharmacokinetics and pharmacodynamics of Diselenodi-n-valeric acid to optimize its therapeutic efficacy.
3. Evaluating the safety and toxicity of Diselenodi-n-valeric acid in preclinical and clinical studies.
Conclusion
In conclusion, Diselenodi-n-valeric acid is a synthetic organic compound with potential therapeutic applications. It possesses potent antioxidant, antitumor, and antimicrobial properties and can modulate various signaling pathways in cells. The synthesis of Diselenodi-n-valeric acid requires careful handling of chemicals due to their hazardous nature. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Diselenodi-n-valeric acid.
合成法
Diselenodi-n-valeric acid can be synthesized through the reaction of valeric acid with selenium dioxide and sulfuric acid. The reaction leads to the formation of Diselenodi-n-valeric acid and water. The chemical reaction can be represented as follows:
C5H11COOH + SeO2 + H2SO4 → C5H9O2Se2 + H2O + SO2
The synthesis of Diselenodi-n-valeric acid has been optimized to yield high purity and yield. However, the synthesis process requires careful handling of chemicals due to their hazardous nature.
特性
CAS番号 |
18285-95-5 |
|---|---|
製品名 |
Diselenodi-n-valeric acid |
分子式 |
C10H18O4Se2 |
分子量 |
360.2 g/mol |
IUPAC名 |
5-(4-carboxybutyldiselanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c11-9(12)5-1-3-7-15-16-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChIキー |
OEBYCAORNOSTJH-UHFFFAOYSA-N |
SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
正規SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
その他のCAS番号 |
18285-95-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



